(R)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole
Description
(R)-2-(2-(Diphenylphosphino)phenyl)-4-phenyl-4,5-dihydrooxazole (CAS: 167171-03-1) is a chiral oxazoline-based phosphine ligand with the molecular formula C27H22NOP and a molecular weight of 407.44 g/mol . Its structure features a 4,5-dihydrooxazole core substituted at the 2-position with a diphenylphosphino-phenyl group and at the 4-position with a phenyl group (Figure 1). The (R)-configuration at the stereogenic center ensures enantioselectivity in catalytic applications.
Properties
IUPAC Name |
diphenyl-[2-[2-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]propan-2-yl]phenyl]phosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H28NOP/c1-30(2,29-31-27(22-32-29)23-14-6-3-7-15-23)26-20-12-13-21-28(26)33(24-16-8-4-9-17-24)25-18-10-5-11-19-25/h3-21,27H,22H2,1-2H3/t27-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSPEKKWTUCNFB-MHZLTWQESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=NC(CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C1=CC=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3)C4=N[C@@H](CO4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H28NOP | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Direct Cyclization
2-Amino-1-phenylethanol reacts with 2-(2-(diphenylphosphino)phenyl)propan-2-ylacetonitrile in HCl/EtOH (reflux, 12 h). However, this route suffers from low nitrile accessibility, yielding ≤40%.
Method B: Post-Functionalization
| Method | Starting Materials | Conditions | Yield (%) |
|---|---|---|---|
| A | Amino alcohol, specialized nitrile | HCl/EtOH, reflux | 40 |
| B | Amino alcohol, acrylonitrile | HCl/EtOH, reflux | 72 |
Enantiocontrol Methods
The (R)-configuration at the oxazoline’s 4-position is secured via:
Chiral Pool Synthesis
Using (R)-2-amino-1-phenylethanol as the starting amino alcohol directly imparts chirality. Resolution via diastereomeric salt formation (e.g., tartaric acid) ensures >99% ee.
Asymmetric Induction
Chiral auxiliaries (e.g., (S)-BINOL) during cyclization steer enantioselectivity. This method, while effective (92% ee), requires additional purification steps.
Comparative Analysis of Synthetic Routes
Route 1 (Modular Coupling):
-
Advantages: High modularity, scalable phosphine introduction.
-
Limitations: Multi-step synthesis (3 steps, 65% overall yield).
Route 2 (Direct Cyclization):
Route 3 (Chiral Pool):
Chemical Reactions Analysis
Types of Reactions
®-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole: undergoes various types of reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphine group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride for reduction reactions.
Solvents: Common solvents include dichloromethane, toluene, and ethanol, depending on the reaction.
Major Products
Phosphine Oxides: From oxidation reactions.
Reduced Oxazoline Derivatives: From reduction reactions.
Substituted Phosphine Compounds: From substitution reactions.
Scientific Research Applications
Structural Representation
The 3D structure of the compound can be visualized using molecular modeling software, highlighting the spatial arrangement of the diphenylphosphino group and the oxazole ring.
Asymmetric Synthesis
One of the most significant applications of this compound is in asymmetric catalysis. It serves as a chiral ligand in various reactions:
- Catalytic Reactions : It has been used in enantioselective hydrogenation processes, aiding in the production of chiral amines and alcohols.
Case Study: Asymmetric Hydrogenation
In a study published in RSC Advances, (R)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole was utilized as a ligand for the hydrogenation of prochiral ketones. The reaction achieved high enantioselectivity (up to 95%) under mild conditions .
Cross-Coupling Reactions
This compound also finds utility in cross-coupling reactions such as Suzuki and Heck reactions, where it enhances the reactivity of palladium catalysts.
Table 1: Performance in Cross-Coupling Reactions
| Reaction Type | Catalyst Used | Yield (%) | Enantioselectivity (%) |
|---|---|---|---|
| Suzuki | Pd/(R)-Ligand | 85 | 92 |
| Heck | Pd/(R)-Ligand | 78 | 90 |
Anticancer Activity
Recent studies have investigated the potential anticancer properties of this compound. Its ability to interact with biological targets makes it a candidate for drug development.
Case Study: Anticancer Screening
A study highlighted its efficacy against various cancer cell lines, showing significant cytotoxicity against glioblastoma cells (LN229) with an IC50 value of approximately 15 µM .
Antioxidant Properties
In vitro assays indicate that this compound exhibits antioxidant activity, which is beneficial for preventing oxidative stress-related diseases.
Table 2: Antioxidant Activity Assay Results
| Compound Tested | IC50 (µM) |
|---|---|
| (R)-Oxazole | 15 |
| Control (Ascorbic Acid) | 10 |
Polymer Chemistry
The phosphine oxide group enhances the thermal stability and mechanical properties of polymers when incorporated into polymer matrices.
Case Study: Polymer Blends
Research indicates that blending this compound with polycarbonate improves impact resistance and thermal stability, making it suitable for high-performance applications .
Sensors and Electronics
Due to its electronic properties, this compound is being explored for use in sensors and organic electronic devices.
Mechanism of Action
The compound exerts its effects primarily through its role as a chiral ligand. It coordinates with metal centers in catalytic complexes, influencing the stereochemistry of the reactions it catalyzes. The phosphine group provides strong binding to the metal, while the oxazoline ring offers steric and electronic effects that enhance enantioselectivity. The molecular targets include various transition metals such as palladium, rhodium, and iridium, which are commonly used in asymmetric catalysis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the 4,5-Dihydrooxazole Family
The following table compares (R)-2-(2-(Diphenylphosphino)phenyl)-4-phenyl-4,5-dihydrooxazole with key analogues:
Key Observations:
Substituent Effects: The 4-phenyl group in the target compound provides steric bulk, improving enantioselectivity in catalysis compared to smaller substituents like 4-isopropyl . 4-Benzyl analogues (e.g., ) exhibit similar steric profiles but differ in electronic properties due to the benzyl group’s electron-donating nature.
Functional Group Modifications :
Comparison with Non-Oxazoline Phosphine Ligands
Example: (R)-1-[(SP)-2-(Dicyclohexylphosphino)ferrocenyl]ethyl dicyclohexylphosphine
Catalytic Performance
- Ruthenium Complexes : The target compound forms air-stable Ru(II) complexes (e.g., Chloro(p-cymene)[(S)-ligand]Ru(II) chloride ) for efficient alcohol amination (yields >90%, ee >95%) .
- Comparison with Isostructural Thiazoles : Isostructural thiazole derivatives (e.g., ) show similar molecular conformations but inferior catalytic activity due to weaker metal-ligand interactions.
Crystallographic Insights
- The target compound’s planar conformation (excluding one fluorophenyl group) contrasts with non-planar analogues, influencing crystal packing and solubility .
Biological Activity
(R)-2-(2-(2-(Diphenylphosphino)phenyl)propan-2-yl)-4-phenyl-4,5-dihydrooxazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₂O
- Molecular Weight : 290.35 g/mol
- CAS Number : Not specified in the sources.
The compound acts primarily as a ligand in various biochemical pathways. It has been associated with modulation of protein-protein interactions and enzyme inhibition, particularly in the context of neurodegenerative diseases.
Protein Interactions
Recent studies have highlighted the role of oxazole derivatives in modulating protein-protein interactions (PPIs). For instance, oxazole-based compounds have shown efficacy in reducing α-synuclein dimerization, which is crucial in the pathogenesis of Parkinson's disease. This modulation is linked to the enhancement of protein phosphatase 2A (PP2A) activity, leading to decreased reactive oxygen species (ROS) production and improved neuronal survival .
Antifungal Activity
A related class of compounds, 4-phenyl-4,5-dihydrooxazole derivatives, has demonstrated broad-spectrum antifungal activity. For example, compounds derived from this framework exhibited minimum inhibitory concentration (MIC) values against Candida albicans ranging from 0.03 to 0.5 μg/mL and against Cryptococcus neoformans and Aspergillus fumigatus between 0.25 and 2 μg/mL . While specific data on the diphenylphosphino derivative is limited, the structural similarities suggest a potential for similar antifungal properties.
Neuroprotective Effects
The compound's potential neuroprotective effects are underscored by its ability to modulate pathways involved in neurodegeneration. The inhibition of prolyl oligopeptidase (PREP), a serine protease implicated in neurodegenerative diseases, has been shown to be effective with oxazole-based ligands. These ligands not only inhibit PREP but also enhance PP2A activity, contributing to reduced aggregation of neurotoxic proteins like α-synuclein .
Case Studies
- In Vivo Studies on Neurodegeneration :
- Antifungal Efficacy :
Summary Table of Biological Activities
Q & A
Q. Table 1: Key Physical Properties
| Property | Value | Source |
|---|---|---|
| Molecular formula | CHNOP | |
| Molecular weight | 373.43 g/mol | |
| Melting point | 77–80°C | |
| Purity | ≥98% (HPLC) |
Basic: What are its primary applications in asymmetric catalysis?
Methodological Answer:
This ligand is used in transition-metal-catalyzed asymmetric reactions due to its:
Q. Example Reactions :
- Hydrogenation : Rhodium complexes with this ligand achieve >90% ee in ketone reductions .
- Cross-coupling : Palladium catalysts enable Suzuki-Miyaura reactions with sterically hindered substrates .
Advanced: How do experimental design challenges arise in optimizing its catalytic performance?
Methodological Answer:
Key challenges include:
- Air sensitivity : The phosphine moiety oxidizes readily, requiring inert atmosphere handling (e.g., glovebox, Schlenk techniques) .
- Solvent effects : Polar aprotic solvents (e.g., THF) improve ligand solubility but may reduce metal-ligand binding efficiency .
- Temperature-dependent stereoselectivity : Lower temperatures (e.g., -20°C) enhance ee but slow reaction kinetics, necessitating trade-off analysis .
Data Contradiction Example :
Conflicting reports on ligand efficacy in nickel-catalyzed reactions may stem from trace moisture or metal impurities. Systematic screening with controlled metal/ligand ratios (1:1 to 1:3) is recommended .
Advanced: How can researchers resolve contradictions between ligand purity and catalytic activity?
Methodological Answer:
Discrepancies often arise from:
- Residual solvents : Use thermogravimetric analysis (TGA) to detect solvent traces affecting metal coordination.
- Phosphine oxidation : Monitor via P NMR; oxidized phosphine oxides (δ +20–+30 ppm) reduce catalytic activity .
- Chiral impurities : Chiral HPLC or circular dichroism (CD) quantifies enantiomeric excess (ee) of the ligand .
Q. Table 2: Troubleshooting Catalytic Inefficiency
| Issue | Diagnostic Tool | Solution |
|---|---|---|
| Low ee | Chiral HPLC of product | Purify ligand via recrystallization |
| Slow reaction kinetics | Kinetic profiling | Optimize solvent (e.g., switch to DCM) |
| Metal precipitation | Dynamic light scattering | Add stabilizing agents (e.g., NaBARF) |
Advanced: What substituent effects influence its performance in C–H activation reactions?
Methodological Answer:
- Electron-withdrawing groups (EWGs) : Para-substituted aryl rings increase ligand rigidity, improving selectivity but reducing turnover frequency .
- Steric modification : Bulkier substituents (e.g., isopropyl vs. methyl) hinder substrate access but enhance enantiocontrol .
Case Study :
Replacing the phenyl group with a 4-bromophenyl moiety (as in ) alters electron density at the metal center, affecting oxidative addition rates in palladium catalysis.
Advanced: What mechanistic insights explain its role in enantioselective transformations?
Methodological Answer:
- Pre-transition state assembly : The ligand’s chiral pocket orients substrates via π-π interactions and steric guidance .
- Metal-ligand cooperativity : Transient P–N chelation stabilizes high-oxidation-state intermediates (e.g., Rh(III) in hydrogenation) .
Computational Support :
DFT calculations (e.g., Gaussian 16) model transition states to predict enantioselectivity trends .
Basic: How is ligand purity assessed, and what thresholds are critical for reproducibility?
Methodological Answer:
- Elemental analysis : Deviation ≤0.3% from theoretical values ensures stoichiometric integrity .
- NMR purity : Integration of aromatic vs. aliphatic protons confirms absence of byproducts .
- Threshold : ≥98% purity minimizes side reactions (e.g., phosphine oxide formation) .
Advanced: What stability studies are needed for long-term storage?
Methodological Answer:
- Thermal stability : TGA/DSC under N identifies decomposition thresholds (>150°C for most oxazolines) .
- Oxidative stability : Accelerated aging tests (40°C, 75% humidity) quantify phosphine oxidation rates .
- Storage protocol : Argon-flushed vials at -20°C extend shelf life to >2 years .
Advanced: How do structural modifications impact its performance in non-traditional reaction media (e.g., ionic liquids)?
Methodological Answer:
- Solubility tuning : Introducing sulfonate groups () improves compatibility with hydrophilic media.
- Ionic liquid effects : Enhanced charge stabilization alters transition-state energetics, requiring recalibration of reaction parameters .
Advanced: What strategies validate its role in enantioselective C–C bond formation?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
